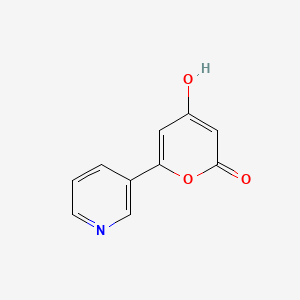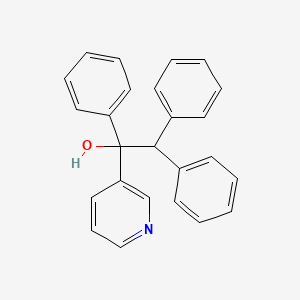
1,2,2-Triphenyl-1-(3-pyridyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Triphenyl-1-(3-pyridyl)ethanol is an organic compound characterized by the presence of three phenyl groups and a pyridyl group attached to an ethanol backbone
准备方法
Synthetic Routes and Reaction Conditions
1,2,2-Triphenyl-1-(3-pyridyl)ethanol can be synthesized through a multi-step process involving the reaction of pyridine derivatives with triphenylmethanol. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, followed by nucleophilic substitution with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality product.
化学反应分析
Types of Reactions
1,2,2-Triphenyl-1-(3-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl or pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of triphenylpyridyl ketone.
Reduction: Formation of triphenylpyridyl alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1,2,2-Triphenyl-1-(3-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,2-Triphenyl-1-(3-pyridyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
1-Phenyl-1-(2-pyridyl)ethanol: Similar structure but with one phenyl group and a different pyridyl position.
1,1,3-Triphenylpropargyl alcohol: Contains a propargyl group instead of a pyridyl group.
Uniqueness
1,2,2-Triphenyl-1-(3-pyridyl)ethanol is unique due to its combination of three phenyl groups and a pyridyl group, providing distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
56501-79-2 |
|---|---|
分子式 |
C25H21NO |
分子量 |
351.4 g/mol |
IUPAC 名称 |
1,2,2-triphenyl-1-pyridin-3-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-15-8-3-9-16-22,23-17-10-18-26-19-23)24(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19,24,27H |
InChI 键 |
JKCVPWOCKIRQHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CN=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


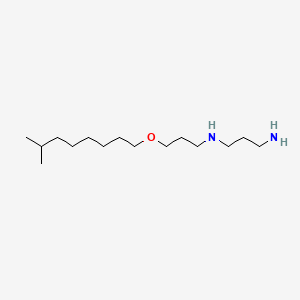


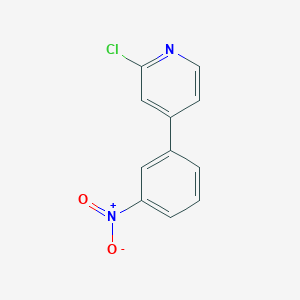
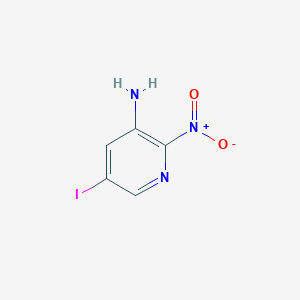
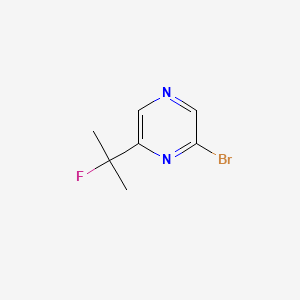
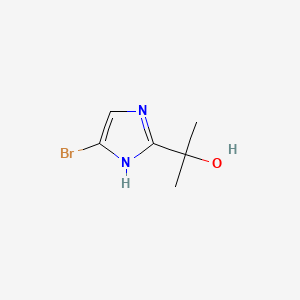
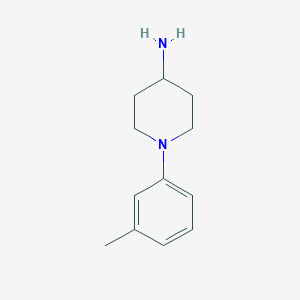
![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)

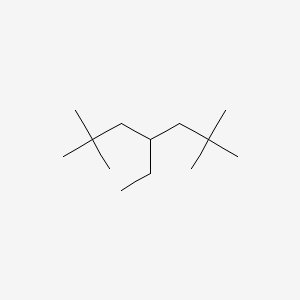
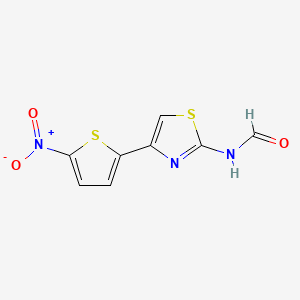
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)
